

# (3-Chlorophenyl)hydrazine hydrochloride

## physical properties

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### Compound of Interest

Compound Name: (3-Chlorophenyl)hydrazine

Cat. No.: B1595953

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<-48> ## **(3-Chlorophenyl)hydrazine** Hydrochloride: A Comprehensive Technical Guide for the Modern Researcher

## Foreword

In the intricate world of synthetic chemistry and pharmaceutical development, the foundational knowledge of a starting material's physical and chemical characteristics is not merely academic—it is the bedrock of innovation and reproducible success. **(3-Chlorophenyl)hydrazine** hydrochloride serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, which are the core structures of many pharmacologically active molecules. This guide provides a detailed exploration of the essential physical properties of **(3-Chlorophenyl)hydrazine** hydrochloride, moving beyond simple data points to offer critical insights into the rationale behind its behavior and the robust methodologies necessary for its accurate characterization.

## Molecular Identity and Structural Framework

**(3-Chlorophenyl)hydrazine** hydrochloride is the hydrochloride salt of **(3-chlorophenyl)hydrazine**. The strategic placement of the chlorine atom at the meta-position of the phenyl ring profoundly influences its electronic properties and reactivity, distinguishing it from its unsubstituted counterpart, phenylhydrazine.

Molecular Structure:

Figure 1: Chemical structure of **(3-Chlorophenyl)hydrazine** hydrochloride. This diagram illustrates the connectivity of atoms, with the hydrochloride forming a salt with the hydrazine moiety.

## Core Physical Properties: A Tabulated Summary

A precise and accurate understanding of a compound's physical properties is indispensable for its effective application in research and manufacturing. The following table consolidates the key physical characteristics of **(3-Chlorophenyl)hydrazine** hydrochloride, compiled from multiple reputable chemical data sources.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	179.05 g/mol	[1][2][4]
Appearance	White to off-white, pink, or light beige crystalline powder	[4][6][7]
Melting Point	240-245 °C (with decomposition)	[1][4][7]
Solubility	Soluble in water and methanol	[6][7][8]
Storage Conditions	Keep in a dark place, sealed in dry conditions, at room temperature. Some sources recommend 2-8°C.	[7]

## Experimental Protocols for Property Determination: The "Why" Behind the "How"

The data presented are the culmination of rigorous experimental work. A comprehension of these methods is vital for any scientist utilizing this compound, enabling in-house verification and fostering a more profound appreciation for the data's implications.

## Melting Point Analysis: A Gateway to Purity Assessment

## Experimental Workflow:

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Figure 2: Standard workflow for determining the melting point of a solid sample.

**Expertise & Causality:** The melting point is a critical indicator of purity. A sharp, narrow melting range is characteristic of a pure compound. The observation of decomposition at the melting point is a crucial piece of information for a synthetic chemist.[1][4][7] It signals that prolonged exposure to high temperatures, even at the melting point, can lead to degradation of the material, which would adversely affect reaction yields and the purity of the final product.

## Solubility Determination: A Foundation for Reaction and Purification Design

## Protocol:

- **Solvent Preparation:** A precise volume of the solvent (e.g., deionized water or methanol) is measured into a vial and brought to a constant, recorded temperature (e.g., 25 °C).
- **Incremental Addition:** Small, accurately weighed amounts of **(3-Chlorophenyl)hydrazine** hydrochloride are added to the solvent.
- **Vigorous Agitation:** After each addition, the mixture is stirred or vortexed until the solid is completely dissolved.
- **Saturation Point:** The additions continue until a point where the solid material no longer dissolves, indicating a saturated solution.
- **Calculation:** The total mass of the dissolved solid is used to calculate the solubility, typically expressed in grams per 100 mL or moles per liter.

**Trustworthiness & Self-Validation:** The reliability of this protocol is rooted in its stepwise approach and the clear visual endpoint of saturation. To create a self-validating system, this experiment should be performed across a range of temperatures to construct a solubility curve. This curve is an invaluable tool for designing reaction conditions, particularly for controlling reaction rates and for developing robust crystallization procedures for product purification.

## Stability, Storage, and Handling: Ensuring Compound Integrity

**(3-Chlorophenyl)hydrazine** hydrochloride is sensitive to air and light. To maintain its chemical integrity, it must be stored in a tightly sealed container in a cool, dark, and dry environment.<sup>[7]</sup> While room temperature storage is often cited, some suppliers recommend refrigeration at 2-8°C.<sup>[7]</sup> The compound is stable under recommended storage conditions.<sup>[9][10]</sup>

**Authoritative Insight:** The hydrazine functional group is inherently susceptible to oxidation. While the hydrochloride salt form imparts greater stability compared to the free base, precautions are still necessary.<sup>[6]</sup> For reactions requiring high purity and yield, it is best practice to handle this reagent under an inert atmosphere, such as nitrogen or argon, to mitigate the formation of oxidative byproducts. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.<sup>[9]</sup>

## Spectroscopic Characterization: Verifying Molecular Identity

While specific spectral data is lot-dependent, a general understanding of the expected spectroscopic features is essential for confirming the identity and purity of **(3-Chlorophenyl)hydrazine** hydrochloride.

- **Infrared (IR) Spectroscopy:** Key characteristic peaks are expected for N-H stretching vibrations (typically in the 3200-3400  $\text{cm}^{-1}$  region), aromatic C-H stretching (just above 3000  $\text{cm}^{-1}$ ), and C=C stretching within the aromatic ring (around 1450-1600  $\text{cm}^{-1}$ ). The C-Cl stretching frequency will be found in the fingerprint region (generally below 800  $\text{cm}^{-1}$ ).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- <sup>1</sup>H NMR: The protons on the aromatic ring will produce a complex multiplet pattern in the downfield region (typically 6.5-8.0 ppm). The N-H protons will also be present, though their chemical shift can be influenced by solvent and concentration.
- <sup>13</sup>C NMR: The spectrum will display six distinct signals for the aromatic carbons, with the chemical shift of the carbon atom bonded to the chlorine being notably affected.
- Mass Spectrometry (ESI-MS): An expected (M+1)<sup>+</sup> peak would be observed at m/z 143.3, corresponding to the free base form of the molecule.[11]

## Conclusion

**(3-Chlorophenyl)hydrazine** hydrochloride is a valuable and versatile reagent. Its successful application in research and development is directly proportional to a thorough understanding of its physical properties. This guide has provided not only the essential data but also the critical context behind the experimental determination of these properties and their practical implications. By adhering to the principles of proper handling, storage, and characterization outlined herein, scientists can ensure the integrity of their starting materials, paving the way for more reliable, reproducible, and ultimately successful synthetic endeavors.

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